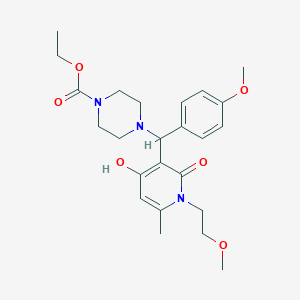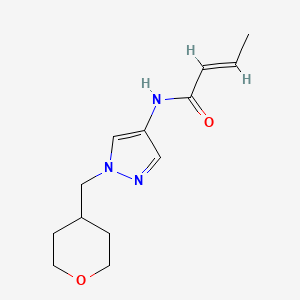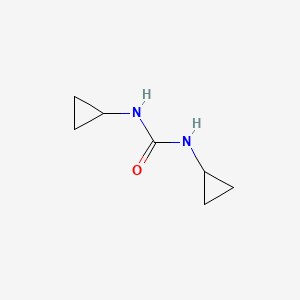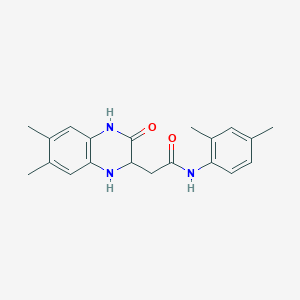
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Properties in Chemistry
- Research on similar compounds has focused on structural aspects and properties of their salts and inclusion compounds. For instance, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have shown interesting gel formation and crystalline solid properties, with implications for fluorescence emission and protonation states (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Anticonvulsant Activity
- Some derivatives of this compound, like trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, have been synthesized and studied for their anticonvulsant activity. These compounds have shown effectiveness in certain models of seizures and have been investigated for their mechanism of action involving voltage-gated sodium currents and GABA effect enhancement (Pękala et al., 2011).
Antitumor Activity and Molecular Docking
- Novel series of derivatives of similar compounds have been designed, synthesized, and evaluated for antitumor activity. Some of these compounds have shown significant broad-spectrum antitumor activity and have been studied using molecular docking methodologies (Al-Suwaidan et al., 2016).
Synthesis for Biological Evaluation as Anticonvulsant Agents
- Derivatives of this compound, specifically 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides, have been synthesized and evaluated for their anticonvulsant activity in experimental models (Ibrahim et al., 2013).
Anticancer and Antimicrobial Agents
- Research has been conducted on substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, exploring their potential as anticancer and antimicrobial agents. These compounds have shown promising broad-spectrum antibacterial activity and significant anticancer effects (Ahmed et al., 2018).
Vibrational Spectroscopy and Molecular Docking Studies
- Detailed structural and vibrational studies of related compounds, combined with molecular docking results, have provided insights into their inhibitory activity against specific protein complexes (El-Azab et al., 2016).
Broad-Spectrum Antifungal Agents
- Compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent broad-spectrum antifungal agents. These have shown activity against various fungi species and have been evaluated for their plasmatic stability and in vivo efficacy (Bardiot et al., 2015).
Effects on Learning and Memory
- Derivatives of this compound have been studied for their effects on learning and memory, showing potential in improving cognitive functions in various experimental models (Sakurai et al., 1989).
Analgesic and Anti-Inflammatory Activities
- Some synthesized hydrochlorides of similar compounds have displayed notable analgesic and anti-inflammatory effects, comparable to standard medications (Yusov et al., 2019).
Propriétés
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-11-5-6-15(14(4)7-11)22-19(24)10-18-20(25)23-17-9-13(3)12(2)8-16(17)21-18/h5-9,18,21H,10H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEZCNKEDGHPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
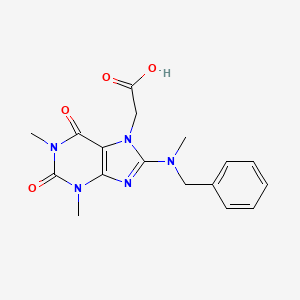
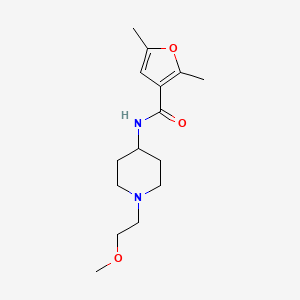
![Methyl (1R,3S)-3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]cyclopentane-1-carboxylate](/img/structure/B2559913.png)
![diethyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2559914.png)
![4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide](/img/structure/B2559915.png)
![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559916.png)
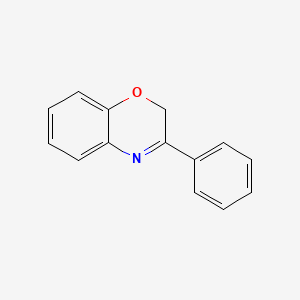
![N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2559918.png)
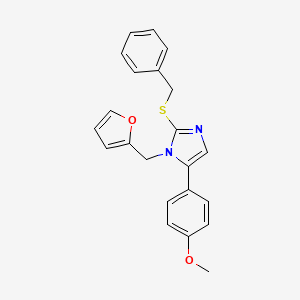

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2559924.png)
